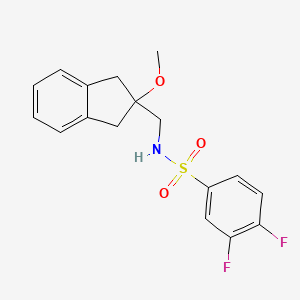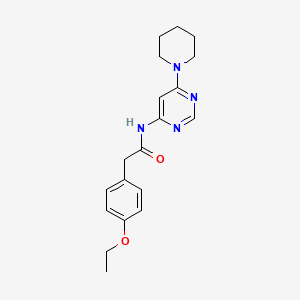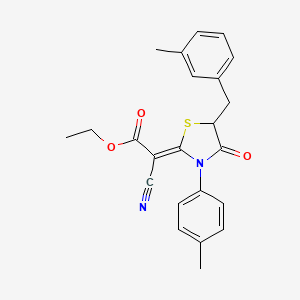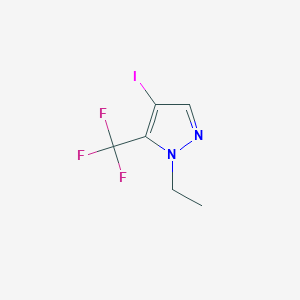
1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms. The ethyl, iodo, and trifluoromethyl groups in “1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole” are substituents on this pyrazole ring .
Molecular Structure Analysis
The molecular structure of “1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole” would be based on the pyrazole ring, with the ethyl, iodo, and trifluoromethyl groups attached at the 1, 4, and 5 positions, respectively. The exact structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactivity of “1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole” would be influenced by the properties of the pyrazole ring and the attached groups. For example, the iodine atom might make the compound susceptible to substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole” would depend on factors like its molecular structure and the nature of its substituent groups. For example, the presence of the iodine and trifluoromethyl groups might influence its polarity, solubility, and stability .Scientific Research Applications
Synthetic Utility and Chemical Reactivity
The compound serves as a versatile building block in the synthesis of heterocyclic compounds. It has been identified as a critical precursor for the development of diverse heterocyclic structures like pyrazolo-imidazoles, -thiazoles, and others, demonstrating its role in facilitating innovative transformations in organic synthesis. Its reactivity and utility in constructing complex molecular architectures underscore its importance in the field of synthetic chemistry (Gomaa & Ali, 2020).
Anticancer Activity
Pyrazoline derivatives, including those related to 1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole, have been extensively explored for their anticancer activities. The compound's framework is conducive to modifications that lead to significant biological effects, including potential anticancer properties. The exploration of pyrazoline derivatives for anticancer activity highlights the ongoing interest in utilizing this compound's core structure for therapeutic applications (Ray et al., 2022).
Anti-inflammatory and Antibacterial Properties
Trifluoromethylpyrazoles, a category that encompasses 1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole, are recognized for their potential as anti-inflammatory and antibacterial agents. These compounds' structure-activity relationship is a subject of considerable interest, with research aimed at optimizing their efficacy and minimizing adverse effects. The trifluoromethyl group, in particular, plays a crucial role in enhancing these activities, offering insights into designing compounds with improved biological profiles (Kaur, Kumar, & Gupta, 2015).
Role in Drug Discovery and Development
The compound's inherent structural features make it an attractive candidate for drug discovery efforts. Its incorporation into pharmacologically active molecules has been the subject of numerous studies, aiming to exploit its potential for developing new therapeutic agents with diverse activities. This ongoing research underscores the compound's centrality in medicinal chemistry, driving innovations in drug development strategies (Shaaban, Mayhoub, & Farag, 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-ethyl-4-iodo-5-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3IN2/c1-2-12-5(6(7,8)9)4(10)3-11-12/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQIAODBHKCUGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)I)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

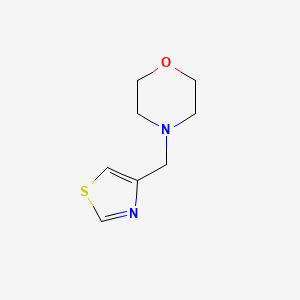
![methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2568252.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2568255.png)

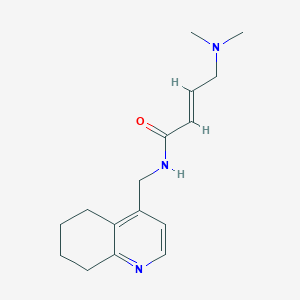
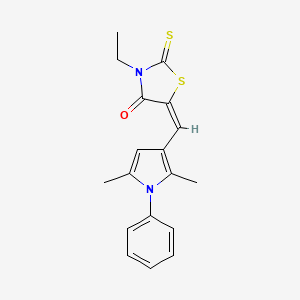
![4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2568262.png)
![(3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2568264.png)
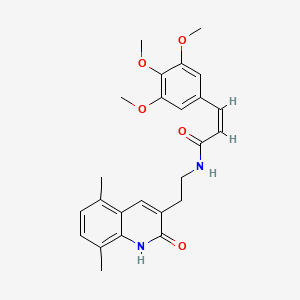
![N-[4-oxo-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-2(4H)-yl]guanidine](/img/structure/B2568270.png)
